2-Methyl-5-phenoxypyridine chemical properties
2-Methyl-5-phenoxypyridine chemical properties
Content Type: In-Depth Technical Guide Subject: Chemical Properties, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 75580-04-0[1][2][3]
Executive Summary
2-Methyl-5-phenoxypyridine (CAS 75580-04-0) is a specialized heterocyclic intermediate utilized primarily in the development of bioactive small molecules, including anti-retroviral agents (HIV integrase inhibitors) and kappa opioid receptor antagonists.[1][2][3][4] Structurally, it functions as a lipophilic scaffold that combines the basicity of the pyridine ring with the steric and electronic modulation of a phenoxy ether linkage.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[3][5][6][7][8]
The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with a phenoxy group.[3] This substitution pattern creates a unique electronic environment:
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Electronic Push-Pull: The pyridine nitrogen is naturally electron-withdrawing (inductive effect, -I).[3] The phenoxy group at C5 acts as an electron donor via resonance (+M) but is electron-withdrawing via induction (-I).[3] The C2-methyl group provides weak electron donation (+I).[3]
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Basicity: The phenoxy group at C5 (meta to the nitrogen) generally decreases the basicity of the pyridine nitrogen compared to 2-picoline, due to the inductive withdrawal of the oxygen atom, although resonance effects can mitigate this slightly.
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Lipophilicity: The addition of the phenyl ether significantly increases the logP compared to the precursor 5-hydroxy-2-methylpyridine, facilitating blood-brain barrier (BBB) penetration in CNS-active analogues.
| Property | Data |
| IUPAC Name | 2-Methyl-5-phenoxypyridine |
| Synonyms | 5-Phenoxy-2-picoline; 2-Picoline, 5-phenoxy- |
| CAS Number | 75580-04-0 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Physical State | Solid or Viscous Oil (depending on purity/polymorph) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |
Synthesis & Manufacturing
The primary industrial and laboratory route to 2-methyl-5-phenoxypyridine is the Ullmann Ether Synthesis , coupling a halobenzene with a hydroxypyridine.[3] This method is preferred over nucleophilic aromatic substitution (SNAr) on a halopyridine because the 5-position of pyridine is not sufficiently activated for SNAr without strong electron-withdrawing groups.[3]
Protocol: Copper-Catalyzed Ullmann Coupling
Reaction Logic: The reaction utilizes a copper catalyst to facilitate the formation of the C-O bond between the electron-rich phenol oxygen and the aryl halide.
Reagents:
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Substrate A: 5-Hydroxy-2-methylpyridine (6-methylpyridin-3-ol) [CAS 1003-68-5][3]
-
Substrate B: Iodobenzene [CAS 591-50-4][3]
-
Base: Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)
-
Catalyst: Copper dust or CuI/Ligand system
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
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Deprotonation: Charge a reaction vessel with 5-hydroxy-2-methylpyridine (1.0 eq) and KOH (1.0 eq) in ethanol. Stir until dissolved, then concentrate to dryness to isolate the potassium salt. Note: Removing the protic solvent is crucial for the high-temperature coupling step.
-
Coupling: Re-dissolve the salt in anhydrous DMF. Add Iodobenzene (0.95 eq) and Copper dust (1.1 eq).[3]
-
Reflux: Heat the heterogeneous mixture to reflux (~150°C) under an inert atmosphere (Nitrogen/Argon) for 48 hours.
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove copper residues.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the product.
Figure 1: Synthetic pathway via Ullmann coupling. The formation of the potassium salt prior to coupling is a critical optimization to enhance yield.
Reactivity Profile
The chemical behavior of 2-methyl-5-phenoxypyridine is defined by three reactive centers: the pyridine nitrogen, the C2-methyl group, and the activated aromatic ring positions.
N-Oxidation
The pyridine nitrogen can be oxidized to the N-oxide using peracids (e.g., m-CPBA).[3] This transformation is often used to activate the C2 or C6 positions for further functionalization (e.g., Boekelheide rearrangement).
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Reagent: m-Chloroperbenzoic acid (m-CPBA) in DCM.[3]
-
Product: 2-Methyl-5-phenoxypyridine N-oxide.[3]
Methyl Group Oxidation
The C2-methyl group is "active" due to the electron-withdrawing nature of the pyridine ring (similar to 2-picoline).[3] It can be oxidized to a carboxylic acid or aldehyde, serving as a handle for coupling to other pharmacophores.[3]
-
Reagent: Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄).[3]
-
Product: 5-Phenoxypicolinic acid.[3]
Electrophilic Aromatic Substitution
While pyridine itself is deactivated towards electrophilic substitution, the phenoxy group at C5 is a strong ortho/para director.[3] This activates the C4 and C6 positions.[3]
-
Regioselectivity: Substitution is most likely to occur at C6 (ortho to the phenoxy group and alpha to the nitrogen) or C4 (ortho to phenoxy).
Figure 2: Divergent reactivity pathways.[3] The compound serves as a versatile scaffold for oxidative functionalization and electrophilic substitution.
Medicinal Chemistry Applications
HIV Integrase Inhibitors
2-Methyl-5-phenoxypyridine serves as a key intermediate in the synthesis of HIV integrase inhibitors.[3] The phenoxy-pyridine moiety mimics specific hydrophobic pockets within the viral enzyme active site, preventing the integration of viral DNA into the host genome.[3] Patent literature (EP1422218B1) describes its use in synthesizing pyrrolinone-based antiviral agents.[3]
Kappa Opioid Receptor (KOR) Antagonists
In the development of selective KOR antagonists for the treatment of depression and addiction, the 5-phenoxypyridine scaffold is used to optimize pharmacokinetic properties. The ether linkage provides rotational flexibility while maintaining the lipophilicity required to cross the blood-brain barrier (logBB optimization).[3]
Safety & Handling
-
GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Handling: Handle under inert gas if heating. Use standard PPE (nitrile gloves, safety goggles).[3] Avoid inhalation of dust/vapors.[3]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can interfere with subsequent anhydrous coupling reactions.[3]
References
-
European Patent Office. (2004).[3] Antiviral agent.[3][7] Patent EP1422218B1.[3] Retrieved from .
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol.[3] Retrieved from .[3]
-
ChemicalBook. (2025).[3] 2-Hydroxy-5-methylpyridine Properties and CAS Data.[3] Retrieved from .[3]
-
GuideChem. (2025).[3] 2-methyl-5-phenoxypyridine CAS 75580-04-0 Details.[1][2][3] Retrieved from .[3]
-
National Institutes of Health. (2008).[3] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues.[3] Retrieved from .[3]
Sources
- 1. CAS [chemicalbook.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 5. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
